molecular formula C32H54O B1159554 CAY10631

CAY10631

Numéro de catalogue B1159554
Poids moléculaire: 454.8
Clé InChI: XLKSRDFTWSGSGI-KUBAVDMBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Very long chain fatty acids derived from docosahexaenoic acid by the action of fatty acid elongases are important in retinal development and macular diseases. These fatty acids are commonly incorporated into the sn-1 position of membrane phospholipids, predominantly phosphatidylcholine, and are involved in binding the photoreceptor rhodopsin.

Applications De Recherche Scientifique

1. Cancer Research and Treatment

  • CAY10631, also known as CAY10603 in some studies, has been identified as an effective inhibitor of HDAC6 histone deacetylase. This compound is particularly impactful in the context of cancer research, as it exhibits the ability to block the G1/S phase of the cell cycle in murine fibroblasts transformed with E1A and cHa-ras oncogenes. This leads to a slowdown in cell proliferation without inducing apoptotic death. Additionally, CAY10631 combined with sodium butyrate can accelerate senescence in these transformed cells. Its role in inhibiting HDAC6 relative to α-tubulin as a substrate is significant in understanding cellular mechanisms in cancer (Kukushkin & Svetlikova, 2019).

2. Diabetic Wound Healing

  • CAY10631, under the alias CAY10583, has shown promising results in accelerating wound healing in diabetic rats. This synthetic leukotriene B4 receptor type 2 (BLT2) agonist promotes keratinocyte migration and indirectly enhances fibroblast proliferation, thus accelerating wound closure. This is achieved by increasing the production of TGF-β1 and bFGF in keratinocytes. These findings suggest CAY10631's potential as a pharmaceutical agent for treating diabetic wounds (Luo et al., 2017).

3. Diabetic Retinopathy Treatment

  • In the context of diabetic retinopathy, CAY10631 has demonstrated significant efficacy. It was observed that the HDAC6 inhibitor CAY10631 suppressed oxidative stress, inflammation, and apoptosis in high glucose-stimulated human retinal pigment epithelium cells. By regulating the NF-κB and NLRP3 inflammasome pathways, CAY10631 reduced intracellular reactive oxygen species and inflammatory cytokines while also reducing the apoptotic rate in these cells. This suggests that CAY10631 could be an effective therapeutic agent for diabetic retinopathy (Yang et al., 2020).

Propriétés

Nom du produit

CAY10631

Formule moléculaire

C32H54O

Poids moléculaire

454.8

InChI

InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

Clé InChI

XLKSRDFTWSGSGI-KUBAVDMBSA-N

SMILES

CC/C=CC/C=CC/C=CC/C=CC/C=CC/C=CCCCCCCCCCCCCCO

Synonymes

14Z,17Z,20Z,23Z,26Z,29Z-dotriaconta-hexaen-1-ol

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CAY10631
Reactant of Route 2
Reactant of Route 2
CAY10631
Reactant of Route 3
CAY10631
Reactant of Route 4
Reactant of Route 4
CAY10631
Reactant of Route 5
CAY10631
Reactant of Route 6
Reactant of Route 6
CAY10631

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.